N-Methyl-1,1,1-trifluoro-2-pentylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1,1,1-trifluoro-2-pentylamine is an organic compound with the molecular formula C6H12F3N It is a secondary amine where the nitrogen atom is bonded to a methyl group and a pentyl group, with three fluorine atoms attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1,1,1-trifluoro-2-pentylamine typically involves the reaction of 1,1,1-trifluoro-2-pentanone with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the amine. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the yield and reduce the production costs. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1,1,1-trifluoro-2-pentylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of simpler amines or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methyl-1,1,1-trifluoro-2-pentanone, while reduction can produce N-Methyl-1,1,1-trifluoro-2-pentane.
Scientific Research Applications
N-Methyl-1,1,1-trifluoro-2-pentylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Methyl-1,1,1-trifluoro-2-pentylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1,1,1-trifluoro-2-propylamine
- N-Methyl-1,1,1-trifluoro-2-butylamine
- N-Methyl-1,1,1-trifluoro-2-hexylamine
Uniqueness
N-Methyl-1,1,1-trifluoro-2-pentylamine is unique due to its specific chain length and the presence of the trifluoromethyl group. This combination of structural features imparts distinct physical and chemical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
1314960-54-7 |
---|---|
Molecular Formula |
C6H12F3N |
Molecular Weight |
155.16 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-methylpentan-2-amine |
InChI |
InChI=1S/C6H12F3N/c1-3-4-5(10-2)6(7,8)9/h5,10H,3-4H2,1-2H3 |
InChI Key |
FJPJIBYNAPGESZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(F)(F)F)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.